molecular formula C5H12ClNO B1486259 1-(Methylamino)-2-butanone hydrochloride CAS No. 2205504-60-3

1-(Methylamino)-2-butanone hydrochloride

Cat. No.: B1486259
CAS No.: 2205504-60-3
M. Wt: 137.61 g/mol
InChI Key: CJRASDUTODOYNZ-UHFFFAOYSA-N
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Description

1-(Methylamino)-2-butanone hydrochloride is a substituted cathinone derivative characterized by a butanone backbone with a methylamino group at position 1 and a hydrochloride salt. These compounds share a ketone core with aminoalkyl substitutions, which influence their pharmacological and physicochemical properties .

Properties

IUPAC Name

1-(methylamino)butan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-3-5(7)4-6-2;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRASDUTODOYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(methylamino)-2-butanone hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₅H₁₁NO·HCl 149.6 g/mol Methylamino at C1, ketone at C2 Linear chain; hydrochloride salt enhances solubility and stability
Methcathinone (MC) hydrochloride C₉H₁₁NO·HCl 201.7 g/mol Methylamino at C2, phenyl at C1 Phenyl substitution confers dopamine reuptake inhibition and neurotoxicity
4-MMC (Mephedrone) hydrochloride C₁₁H₁₅NO·HCl 237.7 g/mol Methylamino at C2, 4-methylphenyl at C1 Enhanced lipophilicity and stimulant potency due to aryl substitution
1-Diethylamino-2-oximino-3-butanone HCl C₇H₁₃N₂O₂·HCl 224.7 g/mol Diethylamino at C1, oximino at C2 Oximino group enables metal chelation; used in coordination chemistry
1-(Dimethylamino)-2-methyl-3-pentanone HCl C₈H₁₇NO·HCl 207.7 g/mol Dimethylamino at C1, methyl at C2 Branched chain reduces metabolic degradation; increased bioavailability

Pharmacological Activity

  • Methcathinone (MC): Acts as a dopamine-norepinephrine reuptake inhibitor (DNRI), causing neurotoxicity at high doses via oxidative stress .
  • 4-MMC and 4-MEC: Substituted cathinones with higher serotonin receptor affinity, leading to entactogenic effects .
  • This compound: While specific data are lacking, its linear structure likely reduces receptor affinity compared to aryl-substituted analogs. The extended alkyl chain may slow metabolism, prolonging half-life .

Key Research Findings

  • Neurotoxicity: Methcathinone induces oxidative stress and dopaminergic neuron damage, while 4-MMC shows milder neurotoxicity due to serotonergic activity .
  • Analytical Methods: Spectroelectrochemistry and HPLC are effective for detecting cathinones like 4-MMC, suggesting applicability to 1-(methylamino)-2-butanone HCl .
  • Structural Modifications: Cyclic analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate HCl in ) demonstrate how ring systems alter conformational stability and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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